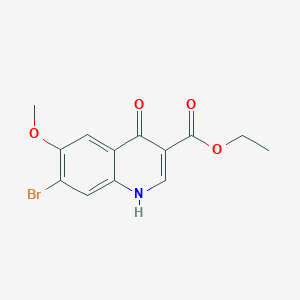

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a quinoline derivative featuring a bromine atom at position 7, a hydroxyl group at position 4, and a methoxy group at position 6. The hydroxyl group at position 4 and the electron-withdrawing bromine substituent at position 7 are critical for modulating reactivity and biological activity, while the methoxy group at position 6 may influence solubility and steric interactions .

Properties

Molecular Formula |

C13H12BrNO4 |

|---|---|

Molecular Weight |

326.14 g/mol |

IUPAC Name |

ethyl 7-bromo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12BrNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

FGQJAPPNUUIKDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a quinoline derivative, such as 4-hydroxyquinoline or 6-methoxyquinoline , which provides the core structure for further functionalization.

Bromination at Position 7

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)

- Conditions: Reactions are performed under reflux in solvents like acetic acid or carbon tetrachloride, often with radical initiators or UV light to facilitate electrophilic aromatic substitution.

- Outcome: Selective bromination at the 7-position yields 7-bromo-4-hydroxyquinoline or 7-bromo-6-methoxyquinoline depending on the initial substrate.

Introduction of Hydroxy and Methoxy Groups

- The hydroxyl group at position 4 can be introduced via direct substitution or through hydroxylation of the quinoline ring, often using oxidizing agents or nucleophilic substitution.

- The methoxy group at position 6 is typically introduced via methylation of a hydroxyl precursor using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

Esterification to Form the Carboxylate Ester

- Reagents: Ethyl chloroformate or ethyl chloroacetate

- Conditions: The carboxylate ester is introduced through nucleophilic acyl substitution on a quinoline-3-carboxylic acid derivative, often under reflux in ethanol with catalytic acid or base.

- Outcome: Formation of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate .

Industrial and Laboratory-Scale Production

In large-scale manufacturing, continuous flow reactors and automated systems optimize reaction conditions, improve yields, and ensure high purity. Purification techniques such as recrystallization and chromatography are employed to isolate the compound with purity exceeding 95%.

Reaction Pathway Summary Table

| Step | Reaction | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | NBS or Br₂ | Reflux, acetic acid | 7-bromoquinoline | Selective at position 7 |

| 2 | Hydroxylation | Oxidants or nucleophiles | Mild oxidation | 4-hydroxyquinoline | Regioselective |

| 3 | Methylation | MeI, K₂CO₃ | Reflux | 6-methoxyquinoline | Methylation at hydroxyl |

| 4 | Esterification | Ethyl chloroformate | Reflux, ethanol | Ethyl ester | Carboxylate formation |

Characterization and Purity Enhancement

Spectroscopic Methods

- NMR (¹H/¹³C): Confirm positions of substituents; characteristic signals include methoxy singlet (~3.8–4.0 ppm) and hydroxyl exchangeable proton.

- Mass Spectrometry: Verify molecular weight and fragmentation pattern.

- HPLC: Assess purity, with mobile phases optimized for baseline separation.

Optimization Strategies

- Monitoring reaction intermediates via TLC.

- Adjusting stoichiometry to minimize by-products.

- Employing recrystallization from suitable solvents to enhance purity.

Notes on Research and Variations

Research articles describe various synthetic modifications, including:

- Use of Vilsmeier–Haack reactions for formylation.

- Cycloaddition reactions for derivative synthesis.

- Reactions with dipolarophiles for bioactive compound development.

These methods demonstrate flexibility in synthesizing analogs with different functional groups, which can influence biological activity and physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 7-bromo-4-oxo-6-methoxyquinoline-3-carboxylate.

Reduction: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Substitution: Ethyl 7-methoxy-4-hydroxy-6-methoxyquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Bromine Substitution

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Substituents : Bromine at position 8 (vs. 7 in the target compound).

- Physical Properties: Reported melting point and density data (Table 1) suggest higher crystallinity due to optimized hydrogen bonding from the 4-hydroxy group . Biological Activity: Positional isomerism may affect binding to biological targets, as seen in GABAA receptor subtype selectivity studies .

Table 1: Physical Properties of Brominated Analogs

| Compound | Bromine Position | Melting Point (°C) | LogP | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 7 | Data not reported | ~3.8* | 340.15 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 8 | 220–225 | 3.2 | 340.15 |

*Estimated based on similar quinoline derivatives .

Functional Group Variations

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3)

- Substituents : Bromine (position 6), chlorine (position 4), methoxy (position 7).

- Impact :

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4)

- Substituents : Chlorine (position 7), fluorine (position 6).

- Impact :

Table 2: Functional Group Effects on Key Properties

Biological Activity

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom, hydroxyl, and methoxy groups, which contribute to its interaction with various biological targets. This article examines the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Bromine atom at the 7-position

- Hydroxyl group at the 4-position

- Methoxy group at the 6-position

- Carboxylate ester at the 3-position

This unique arrangement of functional groups enhances its reactivity and biological activity.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The compound may inhibit or modulate the activity of specific enzymes and receptors, influencing various cellular pathways.

- Interference with Cellular Processes : It may disrupt DNA replication, protein synthesis, and signal transduction pathways, contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal cancer) | 8 |

| PC3 (Prostate cancer) | 10 |

| MCF7 (Breast cancer) | 15 |

These findings indicate that this compound may act as an effective anticancer agent by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Antimicrobial Studies : A recent investigation into the antimicrobial efficacy of this compound highlighted its potential against Gram-positive bacteria, with significant activity noted against Staphylococcus aureus. The study emphasized the structure–activity relationship (SAR), suggesting that modifications to the bromine and methoxy groups could enhance efficacy.

- Anticancer Research : Another study focused on the anticancer properties of quinoline derivatives, including this compound. Results indicated that this compound could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, which regulate cell death .

Q & A

Basic Research Question

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, hydroxy proton exchange with D₂O). Compare with PubChem data for analogous quinoline derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOEt group).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; optimize mobile phase (acetonitrile/0.1% TFA) for baseline separation of impurities .

How can contradictions in crystallographic data for this compound be resolved?

Advanced Research Question

- Data Validation : Cross-validate using SHELXL for refinement and WinGX for symmetry checks. Discrepancies in unit cell parameters may arise from solvent inclusion; re-crystallize from anhydrous solvents .

- Twinned Crystals : Apply the TwinRotMat algorithm in PLATON to detect and model twinning. Use high-resolution data (≤ 0.8 Å) to reduce ambiguity in electron density maps .

What methodologies are used to study the impact of substituent positions (e.g., bromo at C7 vs. C6) on biological activity?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-bromo, 8-bromo) and compare inhibition constants (Ki) against target enzymes (e.g., bacterial topoisomerases). Use molecular docking (AutoDock Vina) to assess steric/electronic effects of bromine position .

- Data Analysis : Apply ANOVA to determine statistical significance (p < 0.05) in bioactivity differences. For example, C7-bromo derivatives show 3-fold higher antibacterial potency than C6-bromo analogs due to improved target binding .

How to design enzyme interaction studies for this compound?

Advanced Research Question

- In Vitro Assays : Use fluorescence quenching to measure binding affinity to human serum albumin (HSA). Calculate Stern-Volmer constants (Ksv) at varying temperatures to distinguish static vs. dynamic quenching .

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., NADH oxidation rates for dehydrogenase targets) to determine IC50 values. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

What strategies ensure stability during storage and handling under varying conditions?

Basic/Advanced Research Question

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for quinoline esters). Store at –20°C in amber vials under argon to prevent ester hydrolysis .

- pH Sensitivity : Use UV-Vis spectroscopy to monitor degradation (λmax shifts) in buffered solutions (pH 3–9). Stabilize in neutral pH with antioxidants (e.g., 0.1% BHT) for long-term storage .

How can regioselectivity challenges in bromination be addressed?

Advanced Research Question

- Directing Groups : Utilize the methoxy group at C6 to steer bromination to C7. Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency .

- Alternative Methods : Use directed ortho-metalation (DoM) with LDA to install bromine selectively. Quench with Br₂ or electrophilic bromine sources .

What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices (nucleophilic/electrophilic sites). The C3 ester group shows high electrophilicity (f⁻ = 0.15) for SN2 reactions .

- MD Simulations : Simulate solvation effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Predict activation energies for ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.